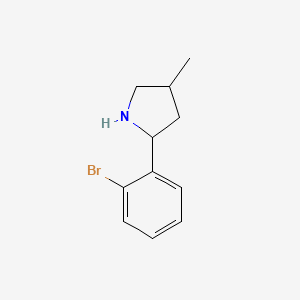
2-(2-Bromophenyl)-4-methylpyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Bromophenyl)-4-methylpyrrolidine is an organic compound characterized by a brominated phenyl group attached to a pyrrolidine ring. This structure imparts unique chemical properties, making it a valuable compound in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromophenyl)-4-methylpyrrolidine typically involves organic reactions such as substitution and cyclization. One common method includes the reaction of 2-bromoiodobenzene with a pyrrolidine derivative under palladium-catalyzed conditions . This method ensures high yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 2-(2-Bromophenyl)-4-methylpyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: The pyrrolidine ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
科学的研究の応用
2-(2-Bromophenyl)-4-methylpyrrolidine has significant applications in scientific research, particularly in medicinal chemistry and material science . Some notable applications include:
Drug Discovery: The compound is used as a building block in the synthesis of inhibitors for enzymes like Amyloid Binding Alcohol Dehydrogenase (ABAD) and Bcl-2, which are relevant in treating Alzheimer’s disease and cancer.
Material Science: Its unique chemical properties make it valuable in the development of new materials with specific functionalities.
Biological Research: The compound’s ability to interact with biological molecules makes it useful in studying biochemical pathways and mechanisms.
作用機序
The mechanism of action of 2-(2-Bromophenyl)-4-methylpyrrolidine involves its interaction with specific molecular targets. For instance, as an ABAD inhibitor, it modulates the enzyme’s activity by binding to its active site, thereby preventing the enzyme from catalyzing its normal reactions . This non-competitive inhibition is crucial in the therapeutic effects observed in Alzheimer’s disease and cancer treatments.
類似化合物との比較
2-(2-Bromophenyl)pyrrolidine: Shares a similar structure but lacks the methyl group on the pyrrolidine ring.
(2-Bromophenyl)diphenylphosphine: Contains a brominated phenyl group but differs in its phosphine functionality.
Uniqueness: 2-(2-Bromophenyl)-4-methylpyrrolidine stands out due to its specific substitution pattern, which imparts unique reactivity and stability. The presence of the methyl group on the pyrrolidine ring enhances its bioactivity and makes it a more versatile compound in various applications.
特性
分子式 |
C11H14BrN |
|---|---|
分子量 |
240.14 g/mol |
IUPAC名 |
2-(2-bromophenyl)-4-methylpyrrolidine |
InChI |
InChI=1S/C11H14BrN/c1-8-6-11(13-7-8)9-4-2-3-5-10(9)12/h2-5,8,11,13H,6-7H2,1H3 |
InChIキー |
SISAZVNXESWBMF-UHFFFAOYSA-N |
正規SMILES |
CC1CC(NC1)C2=CC=CC=C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethanone, 1-[4-(3,4-dimethoxyphenyl)-2,5-dimethyl-3-furanyl]-](/img/structure/B12892595.png)
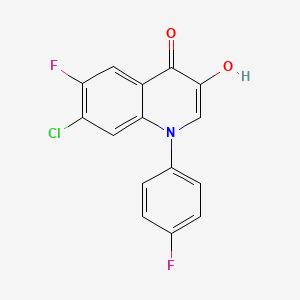
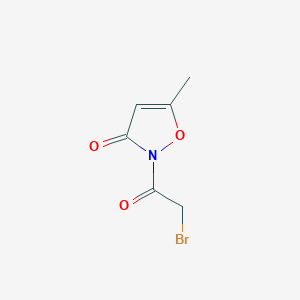
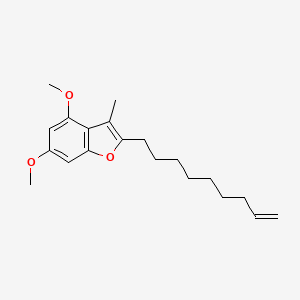
![1-[2-(Pyrrolidin-1-yl)cyclohex-1-en-1-yl]ethan-1-one](/img/structure/B12892635.png)
![4,4'-(4,5-Dihydro-[2,2'-bifuran]-5,5-diyl)dianiline](/img/structure/B12892643.png)
![4-(3-Methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylisoxazol-5(4H)-one](/img/structure/B12892647.png)
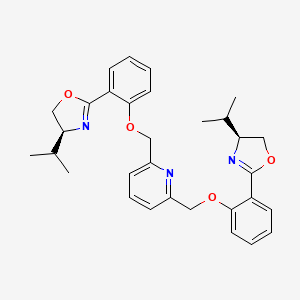
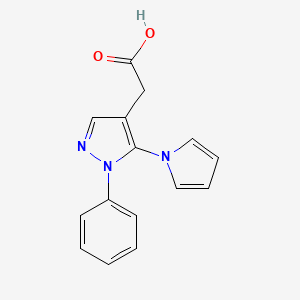
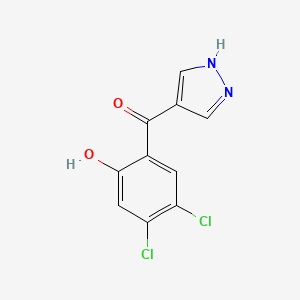
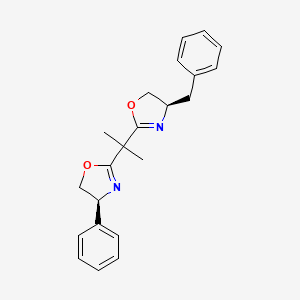
![tert-Butyl [2-(1,3-oxazol-4-yl)-2-oxoethyl]carbamate](/img/structure/B12892695.png)
![(5-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B12892699.png)
![2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B12892701.png)
